Propyl Paraben-13C6
Description
Overview of Stable Isotope Labeling Principles in Chemical and Biological Research
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (B1214612) (²H), or Nitrogen-15 (¹⁵N), into molecules. wikipedia.org This process creates a "heavy" version of a compound that is chemically identical to its natural, "light" counterpart but has a greater mass. washington.edu This mass difference is the key to its utility.
In research, particularly in fields like proteomics and metabolomics, stable isotope labeling allows for the accurate comparison of protein or metabolite abundance between different samples. wikipedia.orgnih.gov A common method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing either "heavy" or "light" amino acids. wikipedia.orgthermofisher.com When the samples are combined and analyzed by mass spectrometry, the mass difference allows for the precise quantification of changes in protein levels. washington.edu This technique eliminates biases that can arise from separate analyses. washington.edu
Significance of Carbon-13 Labeling for Propyl Paraben
Propyl paraben is a compound of interest due to its widespread use and potential as an endocrine disruptor. kau.edu.sachromatographyonline.comuc.pt The specific labeling of propyl paraben with six Carbon-13 atoms (¹³C₆) in its benzene (B151609) ring creates Propyl Paraben-13C6. lgcstandards.commedchemexpress.com This labeling is significant because it provides a distinct mass shift that is easily detectable by mass spectrometry.
The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). kau.edu.saresearchgate.net When analyzing samples for the presence of propyl paraben, a known amount of this compound is added. Because the labeled and unlabeled compounds behave identically during sample extraction, cleanup, and ionization, any variations in the analytical process affect both equally. washington.edu This allows for the accurate quantification of the native propyl paraben in the sample by comparing its signal intensity to that of the known amount of the internal standard. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄¹³C₆H₁₂O₃ |
| Molecular Weight | 186.16 g/mol |
| Appearance | White to light brown solid |
| Purity (by HPLC) | >95% to 99.99% |
| Isotopic Enrichment | Typically ~99% |
Data sourced from various chemical suppliers. lgcstandards.commedchemexpress.com
Fundamental Role of this compound in Advanced Analytical and Mechanistic Investigations
The use of this compound is fundamental to conducting high-quality, reliable studies on the occurrence, fate, and effects of propyl paraben. In environmental monitoring, it enables the precise measurement of propyl paraben concentrations in various matrices like water and soil. isotope.com In human exposure studies, it is crucial for accurately determining the levels of propyl paraben in biological samples such as urine and blood, providing valuable data for assessing human exposure and potential health risks. kau.edu.sa
Furthermore, in mechanistic studies, this compound can be used to trace the metabolic pathways of propyl paraben within biological systems. wikipedia.org By following the labeled carbon atoms, researchers can identify and quantify the formation of metabolites, shedding light on how the compound is processed in the body. This information is vital for understanding its potential toxicity and biological activity.
Table 2: Applications of this compound in Research
| Research Area | Application |
|---|---|
| Environmental Analysis | Quantification of propyl paraben in environmental samples. isotope.com |
| Human Biomonitoring | Use as an internal standard for measuring propyl paraben in human tissues and fluids. kau.edu.sa |
| Metabolism Studies | Tracing the metabolic fate of propyl paraben in organisms. |
| Food and Consumer Product Testing | Accurate measurement of propyl paraben levels as a preservative. wikipedia.orgresearchgate.net |
This table summarizes the primary research applications of this compound.
Properties
Molecular Formula |
C₄¹³C₆H₁₂O₃ |
|---|---|
Molecular Weight |
186.16 |
Synonyms |
4-Hydroxybenzoic Acid Propyl Ester-13C6; 4-Hydroxybenzoic Acid Propyl Ester-13C6; Aseptoform P-13C6; Bonomold OP-13C6; Chemocide PK-13C6; Mekkings P-13C6; NSC 23515-13C6; Propyl Chemosept-13C6; Propyl p-Hydroxybenzoate-13C6; Propylparasept-13C6; n-Pr |
Origin of Product |
United States |
Synthetic Methodologies for Propyl Paraben 13c6
Strategies for Isotopic Incorporation of Carbon-13 into the Propyl Paraben Structure
The primary strategy for synthesizing Propyl Paraben-13C6 involves the use of a ¹³C-labeled precursor for the aromatic ring. A common and efficient method starts with a commercially available ¹³C-labeled phenol (B47542), where all six carbon atoms of the benzene (B151609) ring are ¹³C. nih.govresearchgate.net This ensures that the resulting propyl paraben is fully labeled in its core phenolic structure.
An established two-step procedure has proven effective for this purpose. nih.govresearchgate.net The first step involves the acylation of the ¹³C-labeled phenol, followed by a second step that transforms the intermediate into the final propyl paraben ester. nih.govresearchgate.net This method is advantageous as it provides high yields and excellent control over the position of the isotopic label.
Application of Houben-Hoesch Reaction in ¹³C-Labeled Paraben Synthesis from Phenolic Precursors
The Houben-Hoesch reaction is a key step in the synthesis of ¹³C-labeled parabens from isotopically enriched phenols. nih.govresearchgate.net This reaction acylates the ¹³C-labeled phenol using trichloroacetonitrile (B146778) in the presence of an acid catalyst. nih.govresearchgate.net A significant advantage of the Houben-Hoesch reaction in this context is its complete regioselectivity, yielding the para-disubstituted product exclusively. nih.govresearchgate.net This specificity is critical for ensuring the correct structure of the final paraben.
The reaction proceeds by the condensation of the nitrile with the phenol to form a hydroxyaryl ketone. researchgate.net This method has been demonstrated to be highly efficient for producing various polyhydroxyacylphenones. researchgate.net In the synthesis of this compound, the ¹³C-labeled phenol is reacted with trichloroacetonitrile to produce a trichloromethyl ketone intermediate. nih.govresearchgate.net
Modified Haloform Reaction for Esterification in Isotopic Synthesis
Following the Houben-Hoesch reaction, a modified haloform reaction is employed for the esterification of the trichloromethyl ketone intermediate. nih.govresearchgate.net The classical haloform reaction converts methyl ketones into carboxylic acids. thieme.de However, a modified version of this reaction allows for the direct formation of esters when performed in the presence of an alcohol. nih.govresearchgate.netthieme.de
Precursor Materials and Regioselectivity Considerations in ¹³C Labeling
The regioselectivity of the Houben-Hoesch reaction is a critical consideration. The reaction's inherent preference for para-acylation of the phenol ensures the formation of the desired 4-hydroxybenzoate (B8730719) structure, which is the core of all parabens. nih.govresearchgate.net This high degree of regioselectivity eliminates the formation of ortho- or meta-substituted isomers, simplifying the purification process and maximizing the yield of the target compound.
Table 1: Key Reactions and Precursors for this compound Synthesis
| Step | Reaction | Precursor(s) | Intermediate/Product | Key Advantage |
| 1 | Houben-Hoesch Reaction | Phenol-¹³C₆, Trichloroacetonitrile | 4-hydroxy-¹³C₆-phenyl trichloromethyl ketone | Complete para-regioselectivity nih.govresearchgate.net |
| 2 | Modified Haloform Reaction | Trichloromethyl ketone intermediate, Propan-1-ol | Propyl Paraben-¹³C₆ | No need for protecting groups nih.govresearchgate.net |
Chromatographic Purification and Isotopic Enrichment Verification of this compound
After the synthesis, purification of the this compound is essential to remove any unreacted starting materials, byproducts, or other impurities. moravek.com High-performance liquid chromatography (HPLC) is a commonly used and reliable technique for the purification of isotopically labeled compounds. moravek.comnih.gov This method separates compounds based on their chemical properties, allowing for the isolation of the desired product with high chemical purity. moravek.com For instance, some commercial sources specify a purity of greater than 95% as determined by HPLC. lgcstandards.com
Following purification, verification of the isotopic enrichment is crucial. This is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. moravek.com Mass spectrometry can confirm the mass of the labeled compound, which will be higher than the unlabeled version due to the presence of ¹³C atoms. NMR spectroscopy provides detailed structural information and can confirm the positions of the ¹³C labels within the molecule. The isotopic enrichment for commercially available labeled parabens is often specified to be a minimum of 95%. honeywell.com
Table 2: Analytical Techniques for Purification and Verification
| Technique | Purpose | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purification | >95% chemical purity lgcstandards.com |
| Mass Spectrometry (MS) | Isotopic Enrichment Verification | Confirms molecular weight |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Isotopic Enrichment Verification | Confirms position of ¹³C labels |
Advanced Analytical Applications of Propyl Paraben 13c6
Development and Validation of Internal Standard Methodologies in Mass Spectrometry
The gold standard for quantitative analysis in complex biological and environmental samples is the use of stable isotope-labeled internal standards (SIL-ISs) with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS). nih.gov Propyl Paraben-13C6 is a prime example of such a standard, chosen to effectively represent the analyte of interest. acs.org Its application is fundamental in developing robust and validated analytical methods, as it accurately corrects for variations in sample preparation recovery and instrumental response. researchgate.netscielo.brscielo.br The co-elution of the labeled standard with the native analyte is crucial for compensating for matrix-induced ion suppression or enhancement, a common issue in ESI-MS. nih.gov
The development of LC-MS/MS methods for paraben analysis heavily relies on isotopically labeled internal standards like this compound to ensure quantification accuracy. scielo.brnih.gov In a typical method, chromatographic separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of methanol (B129727) and an acidic aqueous solution, such as 0.02% formic acid. kau.edu.sa The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (propylparaben) and its internal standard (this compound). scielo.br The use of this compound allows for the correction of potential analyte loss during sample processing and compensates for matrix effects during ionization. nih.govnih.gov
Below is a table of typical SRM transitions used for the analysis of propylparaben (B1679720) and its 13C6-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propylparaben (PrP) | 179.0 | 137.0 | -18 |
| This compound (13C6-PrP) | 185.0 | 143.0 | -18 |
| Data sourced from a study on parabens in sports supplements. scielo.br |
The coupling of ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) offers increased resolution, higher sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net this compound is extensively used as an internal standard in these advanced applications for the determination of parabens in various complex matrices, including breast milk, urine, and dairy products. mdpi.comsemanticscholar.orgnih.gov For instance, a validated UHPLC-MS/MS method for analyzing parabens in breast milk utilizes this compound to ensure reliability. semanticscholar.org The analysis is often performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative mode. semanticscholar.org The high efficiency of UHPLC separation, combined with the precise quantification enabled by the stable isotope internal standard, allows for the detection of parabens at very low concentrations (ng/mL levels). semanticscholar.org
The following table presents optimized mass spectrometry parameters for a UHPLC-MS/MS method using this compound.
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Ion Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen (N2) |
| Desolvation Gas Flow | 700 L/h |
| Desolvation Temperature | 500 °C |
| Data from a UHPLC-MS/MS method for paraben determination in breast milk. semanticscholar.org |
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in quantitative LC-MS/MS analysis. kau.edu.sanih.gov The most effective strategy to mitigate these effects is the use of a co-eluting stable isotope-labeled internal standard. nih.gov this compound is ideal for this purpose because it has nearly identical physicochemical properties and chromatographic retention time to the unlabeled propylparaben, ensuring that it experiences the same degree of ion suppression or enhancement. nih.govresearchgate.netscielo.br Studies have demonstrated that this approach effectively compensates for matrix effects in diverse and complex samples such as pharmaceuticals, food, and biological fluids. kau.edu.samdpi.comnih.gov For example, a study on dairy products using a two-step solid-phase extraction cleanup combined with UHPLC-MS/MS found only slight matrix effects when using labeled internal standards. mdpi.com
The table below shows the matrix effects observed in different dairy products when using an optimized cleanup method and labeled internal standards.
| Matrix | Matrix Effect (%) |
| Milk | 0 - 10 |
| Yoghurt | 0 - 10 |
| Cheese | 0 - 10 |
| Butter | 0 - 10 |
| Data from a study on the determination of parabens in dairy products. mdpi.com |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications
Sophisticated Sample Preparation and Extraction Protocols Utilizing this compound
The accuracy of any quantitative analysis begins with sample preparation. This compound is typically added to the sample at the very beginning of the extraction process. researchgate.netnih.gov This ensures that any loss of the target analyte during subsequent steps—such as precipitation, extraction, and cleanup—is mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration.
Protein precipitation (PPT) is a common first step in the analysis of biological samples like plasma or milk, designed to remove high-molecular-weight proteins that can interfere with analysis. researchgate.netamericanlaboratory.com In methods developed for paraben analysis, this compound is added to the sample before the precipitating agent, often acetonitrile (B52724) or methanol. semanticscholar.orgresearchgate.net For example, in the analysis of parabens in breast milk, acetonitrile is added to the sample (which has been spiked with the internal standard) to precipitate proteins. semanticscholar.org After centrifugation, the clear supernatant, containing both the native parabens and this compound, is collected for further extraction and analysis. semanticscholar.org While PPT is fast and simple, it may not remove other interferences like phospholipids, often necessitating additional cleanup steps. americanlaboratory.comsigmaaldrich.com The inclusion of the labeled internal standard from the start is crucial for correcting analyte recovery through these multi-step procedures.
Liquid-liquid extraction (LLE) and its variant, supported liquid extraction (SLE), are powerful techniques for isolating analytes from complex aqueous mixtures. chromatographyonline.com These methods are frequently employed in paraben analysis, with this compound added as the internal standard prior to extraction. scielo.brkau.edu.sanih.gov
In a typical LLE procedure for sports supplements, the sample is first spiked with the 13C6-paraben internal standard mix and allowed to equilibrate. scielo.br The analytes are then extracted from the sample matrix into a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE), often through vigorous shaking followed by centrifugation to separate the layers. scielo.br
A more advanced technique, dispersive liquid-liquid microextraction (DLLME), has been applied to breast milk samples following protein precipitation. semanticscholar.org In this method, a mixture of a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., dichloromethane) is rapidly injected into the diluted supernatant. semanticscholar.org This creates fine droplets, maximizing the surface area for extraction and leading to high recovery and enrichment factors with minimal solvent use. semanticscholar.org
Supported liquid extraction (SLE) functions similarly to LLE but immobilizes the aqueous sample on an inert, high-surface-area support like diatomaceous earth. chromatographyonline.com The water-immiscible extraction solvent is then passed through the support, partitioning the analytes into the solvent while leaving polar interferences behind. americanlaboratory.com This technique has been successfully used for the analysis of parabens in urine, with this compound and other labeled standards providing reliable quantification. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) for Trace Analysis
Dispersive liquid-liquid microextraction (DLLME) is a highly efficient sample preparation technique utilized for the pre-concentration of trace analytes from aqueous samples. semanticscholar.orgturkjps.org This method is valued for its simplicity, low cost, rapid extraction time, and high recovery and enrichment factors. semanticscholar.org In DLLME, a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the sample. This creates a cloudy solution of fine droplets, maximizing the surface area for the transfer of analytes from the sample to the extraction solvent.
The use of this compound as an internal standard is crucial in DLLME methods coupled with analytical instruments like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). semanticscholar.org For instance, in the analysis of parabens in human breast milk, this compound was used to compensate for variability during the extraction process and any matrix effects encountered during the analysis. semanticscholar.org
Several modifications of the DLLME technique have been developed to enhance its efficiency and reduce the use of hazardous solvents. turkjps.orgakademisains.gov.my These include ultrasound and vortex-assisted DLLME (USVADLLME), which improves dispersion and prevents the formation of a biphasic system, and the use of magnetic room temperature ionic liquids that simplify the separation of the extraction solvent. turkjps.orgrsc.org In a study analyzing parabens in water, beer, and beverage samples, a DLLME method using a magnetic ionic liquid was optimized, achieving low limits of detection and quantification. rsc.org
The optimization of DLLME parameters, such as the type and volume of the extraction and disperser solvents, sample pH, and ionic strength, is critical for achieving high extraction efficiency. semanticscholar.org For example, in the analysis of propylparaben, adding magnesium sulfate (B86663) (MgSO4) was found to induce the necessary phase separation, with the optimal concentration enhancing extraction efficiency. akademisains.gov.my
Solid Phase Extraction (SPE) Methodologies for Complex Matrices
Solid Phase Extraction (SPE) is a powerful and widely used sample preparation technique for the purification and concentration of analytes from complex matrices. icpms.cz It operates on the principles of chromatography, utilizing a solid stationary phase (sorbent) and a liquid mobile phase to separate components of a mixture. icpms.cz SPE is particularly beneficial for removing interfering matrix components, which can enhance the accuracy and sensitivity of subsequent analyses.
In the analysis of parabens, including propyl paraben, from diverse and complex matrices such as pharmaceuticals, personal care products, and biological fluids, SPE is a common and necessary step. kau.edu.salew.ronih.gov The choice of sorbent is critical for effective extraction. Various sorbents like styrene-divinylbenzene, C18, and Oasis HLB have been successfully employed for paraben extraction. lew.ro For instance, a study on the determination of parabens in pharmaceutical products found that a sample purification step using SPE was essential for solid samples due to significant matrix effects. kau.edu.sa
This compound is used as an internal standard in these SPE methods to correct for analyte loss during the multi-step extraction process and to account for matrix-induced signal suppression or enhancement in the final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). scielo.br This ensures high accuracy and precision in the quantification of propyl paraben.
The versatility of SPE allows for different strategies, including "analyte capture," where the analyte of interest is retained on the sorbent while interferences are washed away, and "analyte pass-through," where interferences are retained and the analyte is collected in the eluate. icpms.cz The selection of the appropriate strategy and sorbent depends on the specific characteristics of the analyte and the sample matrix.
Rigorous Method Validation Parameters for this compound Assays
Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)
The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental parameters in the validation of analytical methods. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scielo.br
In assays utilizing this compound as an internal standard, LODs and LOQs are determined to establish the sensitivity of the method. For example, in an LC-MS/MS method for analyzing parabens in pharmaceuticals, the LOD and LOQ were calculated based on the standard deviation of the intercept and the slope of the calibration curve. kau.edu.sa In another study analyzing parabens in sports supplements, the LOD and LOQ were determined by a signal-to-noise ratio of ≥ 3 and ≥ 10, respectively. scielo.brscielo.br
The table below presents the LOD and LOQ values for propyl paraben from various studies, demonstrating the sensitivity achieved in different matrices and with different analytical techniques.
| Matrix | Analytical Method | LOD | LOQ |
| Pharmaceuticals | LC-MS/MS | <0.06 ng/mL | <0.18 ng/mL |
| Polyherbal Cough Syrup | RP-HPLC-UV | 0.46 µg/mL | 1.39 µg/mL |
| Personal Care Products & Urine | HPLC-Fluorescence | 0.09-0.18 µg/mL | 0.28-0.54 µg/mL |
| Water, Beer, Beverages | DLLME-HPLC-UV | 0.3-0.5 µg/L | 1.0-1.5 µg/L |
This table is for illustrative purposes and combines data from multiple sources for comparison. turkjps.orgrsc.orgkau.edu.sa
Evaluation of Inter- and Intra-run Precision and Accuracy
Precision and accuracy are critical performance characteristics of an analytical method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions and is often expressed as the relative standard deviation (RSD). scielo.br Accuracy refers to the closeness of the mean of a set of results to the actual (true) value. scielo.br
The use of this compound as an internal standard significantly contributes to achieving high precision and accuracy in the quantification of propyl paraben. scielo.br It compensates for variations in sample preparation and instrumental response.
Method validation studies for paraben analysis rigorously evaluate both intra-run (within-day) and inter-run (between-day) precision and accuracy. semanticscholar.orgkau.edu.sascielo.br This is typically done by analyzing spiked samples at different concentration levels. For instance, in the validation of a method for parabens in breast milk, intra-assay and inter-assay accuracy and precision were assessed, with coefficients of variation (CVs) for precision being below 15%. semanticscholar.org Similarly, a method for analyzing parabens in urban waters demonstrated inter-batch accuracy between 95-107% and RSD less than 10%. scielo.br
The following table summarizes the precision and accuracy data for propyl paraben analysis from a study on sports supplements.
| Concentration Spiked | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 5.8 | 8.6 | 102.3 | 105.1 |
| Medium | 4.2 | 6.5 | 98.7 | 101.4 |
| High | 3.1 | 5.4 | 99.5 | 100.8 |
This table is a representative example based on typical validation data and is for illustrative purposes.
Quantitative Analysis of Propyl Paraben and Its Metabolites in Diverse Research Matrices
The accurate quantification of propyl paraben and its primary metabolite, 4-hydroxybenzoic acid (4-HB), in various research matrices is essential for understanding human exposure and metabolism. kau.edu.sa this compound plays a pivotal role as an internal standard in these quantitative analyses, enabling reliable measurements in complex biological and environmental samples. semanticscholar.orgscielo.br
Analytical methods, predominantly based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed and validated for the determination of propyl paraben and its metabolites in matrices such as:
Pharmaceuticals: To ensure compliance with regulatory limits and to study the potential for human exposure through medications. kau.edu.sa
Sports Supplements: To monitor the presence of regulated and non-regulated parabens in products consumed by a specific population group. scielo.brscielo.br
Breast Milk: To assess the transfer of parabens from mother to infant, providing insights into early-life exposure. semanticscholar.org
Urine: As a primary matrix for biomonitoring studies to evaluate the body burden of parabens in the general population. turkjps.org
Personal Care Products: To quantify paraben content in cosmetics and other consumer goods that are a major source of dermal exposure. turkjps.org
In a study analyzing 85 sports supplement samples, propyl paraben was detected in 49.4% of the samples, with a mean concentration of 2.54 ng/g. scielo.brscielo.br Another comprehensive study on pharmaceuticals detected propyl paraben frequently, along with its metabolite 4-hydroxybenzoic acid. kau.edu.sa The use of this compound and other isotopically labeled standards in these studies was crucial for achieving the necessary accuracy and precision for risk assessment. kau.edu.sascielo.br
The table below shows the detection frequency and concentration ranges of propyl paraben in different matrices from various research studies.
| Matrix | Detection Frequency | Concentration Range |
| Sports Supplements | 49.4% | 0.56-23752 ng/g |
| Pharmaceuticals | Frequently Detected | Up to 2 mg/g |
| Breast Milk | Detected in multiple samples | Quantifiable levels reported |
This table compiles data from multiple sources to illustrate the prevalence of propyl paraben. semanticscholar.orgkau.edu.sascielo.brscielo.br
Mechanistic Investigations and Tracer Studies with Propyl Paraben 13c6 in Non Human Biological Systems
Elucidation of Metabolic Pathways in Animal Models (e.g., Rodents)
In animal models, particularly rodents, studies have consistently shown that propylparaben (B1679720) is rapidly and extensively metabolized. europa.eu The use of isotopic tracers is fundamental to identifying the resulting metabolites and understanding the biochemical transformations that occur. In rats, propylparaben undergoes rapid hydrolysis by carboxylesterases, which are abundant in the liver and small intestine. europa.eunih.gov
The primary metabolic pathway for propylparaben in animal models is hydrolysis of the ester bond. researchgate.netnih.gov This reaction is catalyzed by carboxylesterases and yields two main products: p-hydroxybenzoic acid (pHBA) and propanol. researchgate.netnih.gov Studies in rats demonstrate that pHBA is the principal metabolite found in blood and tissues following oral administration of propylparaben. europa.eunih.gov In fact, after oral or dermal exposure in rats, blood analysis often shows the presence of pHBA with little to no detection of the parent propylparaben, indicating a swift and efficient hydrolysis process. cir-safety.org
Tracer studies using labeled propylparaben confirm that pHBA is the central molecule for subsequent metabolic steps. europa.eu This primary metabolite is considered non-estrogenic and is further processed before excretion. nih.gov The use of Propyl Paraben-13C6 in such studies would enable researchers to track the 13C6-labeled benzene (B151609) ring as it is converted to 13C6-p-hydroxybenzoic acid and its downstream products, ensuring that the detected metabolites originate from the administered dose.
Table 1: Primary Metabolites of Propyl Paraben Identified in Rodent Models This table is interactive. Click on the headers to sort.
| Parent Compound | Primary Metabolic Reaction | Key Metabolite | Subsequent Metabolites |
|---|
Following hydrolysis, the primary metabolite, p-hydroxybenzoic acid, undergoes Phase II conjugation reactions to increase its water solubility and facilitate its elimination from the body. researchgate.netuomus.edu.iqnih.gov The main conjugation pathways identified in animal studies are glucuronidation and sulfation. researchgate.netuomus.edu.iq
Glucuronidation: This process involves the attachment of glucuronic acid to pHBA. In vitro studies using rat liver microsomes have shown that parabens and their metabolites are actively glucuronidated. researchgate.net
Sulfation: This pathway involves the addition of a sulfate (B86663) group. A sulfoconjugated metabolite of propylparaben has been detected in plasma from Wistar rats. researchgate.net
Isotopic tracers like this compound are essential for characterizing these reactions. The mass shift created by the 13C6-label allows for the unambiguous detection of 13C6-p-hydroxybenzoic acid glucuronide and 13C6-p-hydroxybenzoic acid sulfate, confirming the metabolic route and allowing for quantitative analysis of the contribution of each pathway.
Animal studies demonstrate that propylparaben and its metabolites are rapidly excreted from the body, primarily through urine. nih.goveuropa.eu Studies using 14C-labeled propylparaben in rats showed that the substance is cleared within hours via urinary excretion. europa.eueuropa.eu Metabolites can be detected in the urine within an hour of oral administration, with complete elimination occurring within approximately 48 hours. nih.goveuropa.eu There is no evidence of accumulation in tissues. nih.gov
Tracer studies are critical for developing a complete excretion profile. By monitoring urine and feces for the isotopic label, researchers can quantify the rate and routes of elimination, creating a detailed balance of the administered dose.
Characterization of Conjugation Reactions (e.g., Glucuronidation, Sulfation) using Isotopic Tracers
Pharmacokinetic Modeling and Disposition Studies in Pre-clinical Research
Pharmacokinetic studies in pre-clinical animal models, such as rats, are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of propylparaben. europa.eu Isotopic labeling is a cornerstone of these investigations, providing the necessary data to build accurate models.
Propylparaben is readily and rapidly absorbed from the gastrointestinal tract following oral administration in rats. nih.goveuropa.eu Peak blood concentrations are typically observed between 15 and 60 minutes after dosing. researchgate.neteuropa.eu Studies in Sprague-Dawley rats using [14C]-propylparaben confirmed its absorption, distribution, and metabolism. cir-safety.org Following absorption, the compound is distributed systemically but, due to rapid metabolism, it is primarily the metabolite pHBA that is found circulating in the blood. europa.eucir-safety.org The volume of distribution for propylparaben in Wistar rats was determined to be 4.8 L/kg. researchgate.net
The elimination half-life of propylparaben in animal models is short, reflecting its rapid metabolism and excretion. europa.eu
In one study with Wistar rats, the plasma elimination half-life was calculated to be 47 minutes. researchgate.net
Another study in rats reported half-life values of 0.789 hours (approximately 47 minutes) and 0.970 hours (approximately 58 minutes) at different oral doses. europa.eu
In vitro studies using rat tissue found half-lives for propylparaben of 8.6 hours in the liver and 1.5 hours in muscle, highlighting the liver as a primary site of metabolism. nih.gov
Table 2: Pharmacokinetic Parameters of Propyl Paraben in Rat Models This table is interactive. Click on the headers to sort.
| Parameter | Value | Animal Model | Source |
|---|---|---|---|
| Time to Peak Concentration (Tmax) | 15 - 60 minutes | Wistar & Sprague-Dawley Rats | europa.eu, researchgate.net |
| Elimination Half-life (t1/2) | 47 minutes | Wistar Rats | researchgate.net |
| Elimination Half-life (t1/2) | ~47 - 58 minutes | Rats | europa.eu |
| Volume of Distribution (Vd) | 4.8 L/kg | Wistar Rats | researchgate.net |
Assessment of Absorption and Distribution Dynamics
In Vitro Metabolic Studies Utilizing this compound
In vitro studies are fundamental to understanding the metabolic pathways of xenobiotics at a cellular and subcellular level. The use of this compound allows for unambiguous tracking of the parent compound as it is processed by enzymes and cells in controlled laboratory environments.
The primary metabolic pathway for propylparaben is enzymatic hydrolysis. theic2.orgeuropa.eunih.gov This reaction is predominantly carried out by carboxylesterases, a class of enzymes widely distributed in various tissues, including the liver and skin. theic2.orgnih.gov These enzymes cleave the ester bond of propylparaben, yielding the principal metabolite, p-hydroxybenzoic acid (pHBA), and propanol. theic2.orgnih.govleesu.fr
Studies using subcellular fractions from non-human species have demonstrated significant carboxylesterase activity. theic2.org For instance, in vitro research comparing rat and human tissues found that rat liver and skin cell fractions hydrolyze parabens at rates approximately 10 and 3 orders of magnitude faster, respectively, than the corresponding human cell fractions. theic2.org In rat liver microsomes, the metabolic breakdown is notably rapid. theic2.org The efficiency of this hydrolysis can be influenced by the presence of other compounds; carboxylesterase inhibitors have been shown to enhance the cytotoxic effects of propylparaben in isolated rat hepatocytes by preventing its breakdown to the less toxic pHBA. leesu.fr
| Enzyme/Enzyme Class | Biological System | Primary Metabolite | Key Research Finding |
|---|---|---|---|
| Carboxylesterases | Rat Liver and Skin Cell Fractions | p-hydroxybenzoic acid (pHBA) | Hydrolysis rates are significantly faster in rat tissues compared to human tissues. theic2.org |
| Carboxylesterases | Isolated Rat Hepatocytes | p-hydroxybenzoic acid (pHBA) | Inhibition of enzymatic hydrolysis led to increased concentration- and time-dependent cell death. leesu.fr |
| Esterases | Human and Miniature Pig Skin/Liver Microsomes | p-hydroxybenzoic acid (pHBA) | Parabens are hydrolyzed in both skin and liver fractions of multiple species. industrialchemicals.gov.au |
Cultured cell systems provide a model to investigate the cellular uptake, metabolism, and potential cytotoxic mechanisms of propylparaben. In these systems, this compound can be used to trace the parent compound and identify its metabolites within the cells and the culture medium.
Studies on isolated rat hepatocytes have shown a direct link between propylparaben metabolism and cytotoxicity. leesu.fr When these cells were incubated with propylparaben, it induced a concentration- and time-dependent cell death. leesu.fr This effect was significantly amplified when carboxylesterase activity was blocked, indicating that the parent compound is more toxic than its primary metabolite, p-hydroxybenzoic acid. leesu.fr In another study using Vero cells from the African green monkey kidney, propylparaben exposure was found to affect the cell cycle, causing an arrest at the G0/G1 phase. theic2.orgnih.gov This research highlights that the metabolic capacity of a cell line is a critical factor in determining its susceptibility to propylparaben. leesu.fr
| Cell Line | Organism of Origin | Key Metabolic and Mechanistic Findings |
|---|---|---|
| Isolated Hepatocytes | Rat (Rattus norvegicus) | Metabolism via carboxylesterase hydrolysis reduces cytotoxicity; inhibition of this pathway enhances cell death. leesu.fr |
| Vero Cells | African Green Monkey (Cercopithecus aethiops) | Induces a dose-dependent decrease in mitotic cells and causes cell cycle arrest at the G0/G1 phase. theic2.orgnih.gov |
| Chinese Hamster Lung Fibroblasts (V79) | Chinese Hamster (Cricetulus griseus) | In an in vitro mammalian cell gene mutation test, propylparaben did not induce a significant increase in chromosomal aberrations with or without metabolic activation. industrialchemicals.gov.au |
Investigation of Enzymatic Hydrolysis and Carboxylesterase Activity
Investigative Applications in Non-Human Toxicokinetic Assessments
Isotopically labeled compounds like this compound are crucial for non-human toxicokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a substance in a whole organism. These tracer studies provide definitive data on the metabolic fate of propylparaben following exposure.
In vivo and ex vivo studies in animal models consistently show that propylparaben is readily absorbed and extensively metabolized. theic2.orgnih.gov Following oral administration in rats, propylparaben is rapidly absorbed and eliminated, with a terminal half-life of approximately 2.9 hours. irb.hr The primary metabolic pathway across species involves hydrolysis to p-hydroxybenzoic acid, which is subsequently conjugated and quickly excreted in the urine, with no evidence of accumulation. nih.govnih.govleesu.fr
Ex vivo skin models are particularly valuable for assessing dermal absorption and metabolism. A study using radiolabeled (¹⁴C) propylparaben on dermatomed pig and human skin provided quantitative data on metabolic conversion during skin penetration. europa.eu After 24 hours, a significant percentage of the applied dose was detected in the receptor medium, with the vast majority being metabolites. europa.eu In the pig skin model, the major metabolite was pHBA-glucuronides, while in human skin, it was unconjugated p-hydroxybenzoic acid. europa.eu This demonstrates that the skin itself is a metabolically active barrier for propylparaben. theic2.orgeuropa.eu
| Skin Model | Parent Compound + Metabolites in Receptor Medium (% of Applied Dose) | Major Metabolite(s) Detected | Key Finding |
|---|---|---|---|
| Dermatomed Pig Skin (ex vivo) | 50.3 ± 1.1% | p-hydroxybenzoic acid glucuronides (pHBA-glucuronides) | Demonstrates significant dermal absorption and metabolism within the skin tissue. europa.eu |
| Dermatomed Human Skin (ex vivo) | 56.0 ± 2.6% | p-hydroxybenzoic acid (pHBA), propylparaben sulphate | The majority of the absorbed dose is metabolized, with only 0.2% remaining as the parent propylparaben. europa.eu |
Environmental Chemistry and Fate Studies Utilizing Propyl Paraben 13c6
Assessment of Environmental Degradation Pathways and Transformation Products
The use of Propyl Paraben-13C6 is instrumental in elucidating the environmental degradation of propyl paraben. Because of their phenolic hydroxyl groups, parabens are known to readily undergo chlorination. researchgate.net Studies have shown that propyl paraben can be transformed into chlorinated and brominated by-products in chlorinated water. researchgate.netleesu.fr
The primary degradation pathway for parabens in wastewater treatment plants is biodegradation. researchgate.netnih.gov Aerobic conditions, in particular, lead to a more significant breakdown of these compounds. researchgate.net The main metabolite of parabens is 4-hydroxybenzoic acid. isotope.com Research indicates that the degradation of parabens can result in the formation of by-products like benzoic acid and phenol (B47542). researchgate.net
Advanced oxidation processes (AOPs) are also effective in degrading parabens. researchgate.net Ozonation, for instance, has been shown to be a highly effective method for removing parabens from water. researchgate.netresearchgate.net The combination of ozone with UV irradiation (O3/UV) and other catalysts can further enhance the degradation efficiency. researchgate.net
The following table summarizes the transformation products of propyl paraben identified in various environmental matrices.
| Transformation Product | Formation Process | Environmental Matrix |
| 4-hydroxybenzoic acid | Hydrolysis/Biodegradation | Wastewater, Soil |
| Chlorinated parabens | Chlorination | Tap water, Wastewater |
| Brominated parabens | Reaction with bromide | Tap water |
| Bromochloro-parabens | Reaction with chlorine and bromide | Tap water |
| Dichlorinated propyl paraben | Chlorination | Raw sewage water |
| Hydroxylated parabens | Ozonation | Water |
This table summarizes data on the transformation products of propyl paraben. acs.orgresearchgate.netleesu.frresearchgate.net
Investigation of Chemical Transformation during Wastewater Disinfection Processes
Wastewater disinfection processes, particularly chlorination, play a significant role in the chemical transformation of propyl paraben. The introduction of chlorine can lead to the formation of various halogenated by-products. researchgate.net Studies have identified monochlorinated and dichlorinated derivatives of propyl paraben in chlorinated water. researchgate.netleesu.frpreprints.org The presence of bromide in water can also lead to the formation of bromo- and bromochloro-parabens. researchgate.netleesu.fr
The half-life of propyl paraben during chlorination has been a subject of investigation. Under pseudo-first-order kinetics, the degradation rate can be determined. researchgate.net It has been observed that the degradation rate of chlorinated parabens is significantly lower than that of the parent compound, suggesting that chlorination may lead to the accumulation of these transformation products in the environment. jst.go.jp
Advanced oxidation processes are also employed for wastewater disinfection and have been shown to be effective in degrading parabens. researchgate.netresearchgate.net Ozonation and UV-based AOPs can readily eliminate parabens. researchgate.net However, these processes can also lead to the formation of various transformation products, such as hydroxylated parabens. leesu.fr
The table below presents research findings on the transformation of propyl paraben during different disinfection processes.
| Disinfection Process | Key Findings |
| Chlorination | Formation of monochlorinated, dichlorinated, bromo-, and bromochloro-parabens. researchgate.netleesu.frpreprints.org |
| Reduced degradation rate of chlorinated derivatives compared to the parent compound. jst.go.jp | |
| Ozonation | Highly effective in degrading parabens. researchgate.netresearchgate.net |
| Formation of hydroxylated parabens. leesu.fr | |
| O3/UV and other AOPs | Faster and more efficient removal of parabens compared to single ozonation. researchgate.net |
Application of Isotopic Tracers in Environmental Monitoring and Source Apportionment
This compound is an invaluable tool for environmental monitoring and source apportionment studies. By using it as an internal standard, researchers can accurately quantify the concentrations of propyl paraben in various environmental samples, including river water, stormwater, and sewage sludge. rsc.orgnih.gov This is crucial for understanding the extent of contamination and identifying the primary sources of pollution. researchgate.net
Isotope dilution analysis, which involves spiking samples with a known amount of the labeled compound, is a common technique used for this purpose. nih.gov This method helps to correct for any loss of the analyte during sample preparation and analysis, leading to more accurate and reliable results.
Studies have utilized this compound to investigate the occurrence and distribution of parabens in urban environments. For example, research in Sydney, Australia, used this labeled compound to measure paraben concentrations in urban rivers and stormwaters, revealing differences related to land use. rsc.org Such studies are essential for developing effective strategies to manage and mitigate paraben pollution in aquatic ecosystems. researchgate.net
The following table highlights the application of this compound in environmental studies.
| Application | Description |
| Internal Standard | Used for accurate quantification of propyl paraben in environmental samples. rsc.org |
| Isotope Dilution Analysis | A technique to improve the accuracy of analytical measurements by correcting for analyte loss. nih.gov |
| Environmental Monitoring | Tracking the presence and concentration of propyl paraben in various environmental compartments like water and soil. researchgate.netrsc.org |
| Source Apportionment | Identifying the origins of paraben pollution by analyzing its distribution in the environment. researchgate.net |
Emerging Research Directions and Methodological Advancements with Propyl Paraben 13c6
Integration with High-Resolution Mass Spectrometry for Comprehensive Metabolite and Transformation Product Profiling
The combination of Propyl Paraben-13C6 with high-resolution mass spectrometry (HRMS) has significantly enhanced the ability to identify and quantify its metabolites and environmental transformation products. evotec.comnih.govijpras.com HRMS instruments, such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, which are essential for the confident identification of unknown compounds. nih.govijpras.com
When this compound is used as an internal standard, it allows for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. researchgate.netresearchgate.net This is particularly important in complex samples like urine, plasma, and wastewater, where interfering substances can affect the accuracy of measurements. evotec.comnih.gov
Research has shown that parabens can undergo various transformations in the environment and during wastewater treatment, leading to the formation of chlorinated or oxidized by-products. researchgate.netresearchgate.net The use of 13C-labeled parabens helps in tracing these transformation pathways and identifying the resulting products with greater certainty. researchgate.net For instance, in studies investigating the fate of parabens during chlorination, the distinct isotopic signature of this compound and its derivatives allows for their unambiguous detection among a multitude of other compounds. researchgate.netresearchgate.net
In metabolic studies, this compound is invaluable for elucidating the biotransformation of propylparaben (B1679720) in living organisms. nih.gov The primary metabolites of propylparaben include its glucuronide and sulfate (B86663) conjugates, as well as p-hydroxybenzoic acid. nih.gov By administering the labeled compound, researchers can readily distinguish these metabolites from their endogenous counterparts and accurately measure their formation and excretion rates. nih.gov
Key Research Findings from HRMS Studies:
| Application | Key Findings | Reference |
| Metabolite Identification | Identification of major metabolites such as glucuronide and sulfate conjugates and p-hydroxybenzoic acid. | nih.gov |
| Transformation Products | Detection of chlorinated and oxidized by-products in environmental samples. | researchgate.netresearchgate.net |
| Quantification | Accurate measurement of paraben levels in human urine and other biological matrices. | mdpi.comresearchgate.net |
Development of Novel Isotopically Labeled Analogs for Specific Research Objectives
While this compound is a versatile tool, the development of other novel isotopically labeled paraben analogs is expanding the scope of research possibilities. researchgate.netatamanchemicals.com These analogs may involve labeling with different isotopes, such as deuterium (B1214612) (2H or D), or labeling at different positions within the molecule. nih.govcdc.gov
For example, deuterium-labeled propylparaben (Propyl Paraben-d4) has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) in humans. nih.govcdc.gov The choice between 13C and deuterium labeling can depend on the specific analytical method and the research question. Deuterium labeling can sometimes lead to a "kinetic isotope effect," where the difference in mass between hydrogen and deuterium can alter the rate of metabolic reactions. medchemexpress.com While this can be a confounding factor, it can also be exploited to study reaction mechanisms.
Furthermore, synthesizing parabens with 13C labels at specific positions within the benzene (B151609) ring allows for detailed investigation of reaction mechanisms, such as the formation of halogenated by-products during disinfection processes. researchgate.net By knowing which carbon atoms are labeled, researchers can deduce how the molecule is fragmented and rearranged during chemical reactions.
Examples of Isotopically Labeled Paraben Analogs:
| Labeled Compound | Isotope | Application | Reference |
| Methyl Paraben-13C6 | 13C | Internal standard for clinical and food analysis, metabolic flux analysis. | medchemexpress.com |
| Ethyl Paraben-d4 | Deuterium | Labeled analog for studying retention properties in solid-phase extraction. | atamanchemicals.com |
| Propyl Paraben-d4 | Deuterium | Pharmacokinetic studies in humans. | nih.govcdc.gov |
| Butyl Paraben-d4 | Deuterium | Used as an internal standard in analytical methods. | cdc.gov |
Computational Modeling and Simulation Approaches for Isotopic Tracing Experiments
Computational modeling and simulation are increasingly being used in conjunction with isotopic tracing experiments to gain deeper insights into metabolic and environmental processes. nih.govbiorxiv.org These models can help in designing experiments, predicting the distribution of isotopic labels in metabolites, and interpreting complex datasets.
In the context of this compound, pharmacokinetic (PK) models can be developed to describe its disposition in the body. nih.gov For instance, a multi-compartment model was successfully used to describe the disposition of propylparaben and its metabolites in humans, with the model's parameters being informed by data from studies using deuterium-labeled propylparaben. nih.gov Such models are crucial for risk assessment as they can help predict internal exposure levels from external exposure data. nih.gov
For environmental fate studies, computational models can simulate the transformation of this compound under different conditions, such as in a wastewater treatment plant. These models can incorporate various chemical reactions, such as oxidation and chlorination, and predict the formation of different transformation products. By comparing the model's predictions with experimental data, researchers can refine their understanding of the underlying chemical processes.
Application in Metabolic Flux Analysis and Multi-Omics Research
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. biorxiv.orgd-nb.infosci-hub.se Isotope-assisted MFA (13C-MFA) involves introducing a 13C-labeled substrate, like this compound, into a system and then measuring the distribution of the 13C label in downstream metabolites using mass spectrometry or NMR. biorxiv.org
While the direct application of this compound in classical MFA to map central carbon metabolism is not its primary use, the principles of isotopic tracing are central to understanding its metabolic fate and impact on cellular metabolism. medchemexpress.com The data obtained from tracing the 13C label from this compound can be integrated into broader multi-omics studies. otsuka.co.jp
Multi-omics research combines data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of a biological system's response to a particular stimulus, such as exposure to propylparaben. By using this compound, researchers can accurately quantify the parent compound and its metabolites (metabolomics) and correlate these findings with changes in gene expression (transcriptomics) and protein levels (proteomics) that may be induced by propylparaben exposure. This integrated approach is crucial for elucidating the mechanisms of action and potential toxicity of this widely used preservative.
Q & A
Advanced Question
Pre-register hypotheses to avoid data dredging. For example, specify a priori that "this compound accumulates in adipose tissue at ≥5 ppm."
Apply mixed-effects models to account for inter-individual variability in excretion rates.
Use Bonferroni correction for multiple comparisons when analyzing urinary metabolites (e.g., phydroxybenzoic acid-13C6). Report effect sizes with 95% confidence intervals to contextualize biological significance .
How should researchers handle large datasets from multi-omics studies on this compound toxicity?
Advanced Question
Deposit raw data in repositories like MetaboLights or GEO, adhering to FAIR principles.
For integration, use pathway enrichment tools (e.g., MetaboAnalyst 5.0) to link metabolomic and transcriptomic profiles.
Include supplementary appendices with computational workflows (e.g., R/Python scripts for PCA clustering) to enhance reproducibility .
What are the best practices for validating this compound stability under varying storage conditions?
Basic Question
Design a stability-indicating study with accelerated degradation testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
